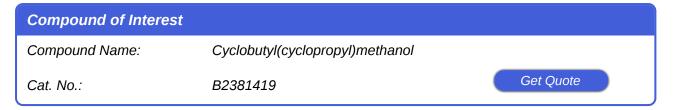


Spectroscopic Characterization of Cyclobutyl(cyclopropyl)methanol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutyl(cyclopropyl)methanol is a unique bifunctional organic molecule incorporating both a cyclobutane and a cyclopropane ring system attached to a methanol core. These strained ring systems impart distinct chemical and physical properties, making it a molecule of interest in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in various research and development applications.

Important Note on Data Availability: As of the compilation of this guide, experimental spectroscopic data for **cyclobutyl(cyclopropyl)methanol** is not readily available in publicly accessible scientific literature or databases. Therefore, this document provides a comprehensive overview of the expected spectroscopic characteristics based on data from the closely related structural analogs: cyclopropylmethanol and cyclobutanemethanol. Additionally, detailed, standardized experimental protocols for obtaining the requisite spectroscopic data are presented.

Predicted Spectroscopic Data of Cyclobutyl(cyclopropyl)methanol



While experimental data is unavailable, the spectroscopic features of **cyclobutyl(cyclopropyl)methanol** can be predicted based on the known spectral data of its constituent moieties.

- ¹H NMR: The spectrum is expected to show complex multiplets for the cyclobutyl and cyclopropyl protons. The methine proton attached to both the hydroxyl group and the two rings would likely appear as a distinct multiplet. The hydroxyl proton will be a broad singlet, exchangeable with D₂O.
- 13C NMR: The spectrum will feature signals for the carbons of the cyclobutyl and cyclopropyl rings, as well as the carbinol carbon. The chemical shifts will be influenced by the ring strain and the presence of the hydroxyl group.
- IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is expected, characteristic of the O-H stretching vibration of the alcohol. C-H stretching vibrations for the cyclobutyl and cyclopropyl rings will be observed around 2850-3000 cm⁻¹. The C-O stretching vibration should appear in the 1000-1200 cm⁻¹ region.
- Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the
 molecular weight of cyclobutyl(cyclopropyl)methanol (C₈H₁₄O, 126.20 g/mol).
 Fragmentation patterns would likely involve the loss of water, and cleavage of the cyclobutyl
 and cyclopropyl rings.

Spectroscopic Data of Structural Analogs

To provide a practical reference, the experimental spectroscopic data for cyclopropylmethanol and cyclobutanemethanol are summarized below.

Table 1: ¹H NMR Spectroscopic Data of Cyclopropylmethanol and Cyclobutanemethanol



Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Cyclopropylmeth anol	~3.42	d	2H	-CH₂OH
~1.08	m	1H	-CH- (cyclopropyl)	_
~0.51	m	2H	-CH₂- (cyclopropyl)	
~0.21	m	2H	-CH ₂ - (cyclopropyl)	
Cyclobutanemet hanol	~3.59	d	2H	-CH₂OH
~2.55	m	1H	-CH- (cyclobutyl)	
~1.95	m	2H	-CH ₂ - (cyclobutyl)	
~1.80	m	2H	-CH ₂ - (cyclobutyl)	_
~1.65	m	2H	-CH₂- (cyclobutyl)	

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

Table 2: ¹³C NMR Spectroscopic Data of Cyclopropylmethanol and Cyclobutanemethanol



Compound	Chemical Shift (δ) ppm	Assignment
Cyclopropylmethanol	~68.5	-CH₂OH
~13.5	-CH- (cyclopropyl)	
~3.0	-CH ₂ - (cyclopropyl)	_
Cyclobutanemethanol	~68.0	- -CH₂OH
~38.0	-CH- (cyclobutyl)	
~25.0	-CH ₂ - (cyclobutyl)	_
~18.0	-CH ₂ - (cyclobutyl)	_

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

Table 3: IR Spectroscopic Data of Cyclopropylmethanol

and Cyclobutanemethanol[1]

Compound	Wavenumber (cm ⁻¹)	Assignment
Cyclopropylmethanol	~3330 (broad)	O-H stretch
~3080, 3005	C-H stretch (cyclopropyl)	
~2925, 2875	C-H stretch (aliphatic)	_
~1030	C-O stretch	
Cyclobutanemethanol	~3330 (broad)	O-H stretch
~2970, 2860	C-H stretch (aliphatic)	
~1040	C-O stretch	_

Note: IR data is for neat liquid samples.

Table 4: Mass Spectrometry Data of Cyclopropylmethanol and Cyclobutanemethanol[2][3]



Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
Cyclopropylmethanol	72	57, 44, 41, 31
Cyclobutanemethanol	86	68, 57, 55, 41, 31

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments that would be performed to characterize **cyclobutyl(cyclopropyl)methanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of the liquid sample,
 cyclobutyl(cyclopropyl)methanol, in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,
 DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- ¹H NMR Acquisition:
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
 - Typical parameters: spectral width of 10-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.



- Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024 or more) due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- · Sample Preparation (Neat Liquid):
 - Place one drop of the liquid sample, cyclobutyl(cyclopropyl)methanol, onto the surface
 of a clean, dry salt plate (e.g., NaCl or KBr).
 - Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- · Data Acquisition:
 - Record a background spectrum of the clean, empty salt plates.
 - Place the sample-containing salt plates in the sample holder of the spectrometer.
 - Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.



Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

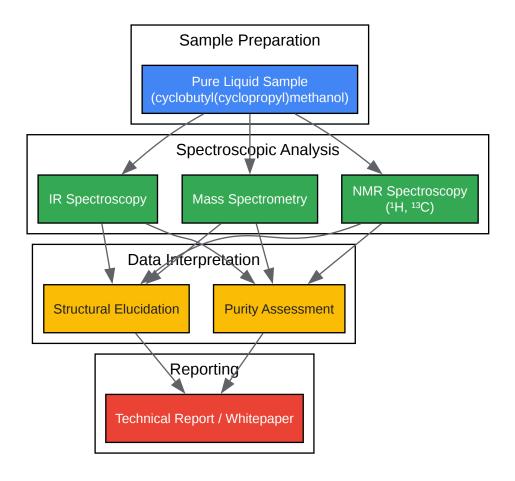
Methodology:

- Sample Preparation: Prepare a dilute solution of **cyclobutyl(cyclopropyl)methanol** (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
- Instrumentation: Utilize a mass spectrometer, for example, one equipped with an Electron Ionization (EI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.
- Data Acquisition:
 - Introduce the sample into the ion source. For a volatile liquid, this can be done via direct injection or through a gas chromatograph (GC-MS).
 - Ionize the sample using a standard electron energy (typically 70 eV for EI).
 - Scan a mass range appropriate for the expected molecular weight (e.g., m/z 30-200).
- Data Analysis: Identify the molecular ion peak (M+) to confirm the molecular weight. Analyze
 the fragmentation pattern to gain insights into the molecular structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule like **cyclobutyl(cyclopropyl)methanol**.





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Caption: General workflow for spectroscopic analysis of a small organic molecule.

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